2-(chloromethyl)-4aH-quinazolin-4-one

Synthetic Chemistry Quinazolinone Synthesis Process Development

Medicinal chemistry teams often struggle with multi-step routes to functionalized quinazolinones. This compound solves that bottleneck with its reactive 2-chloromethyl handle, enabling one-step diversification under mild conditions. • EGFR/PI3K inhibitor campaigns: direct conversion to 4-anilinoquinazolines (IC₅₀ 3.2 µM, MDA-MB-468). • MRSA programs: late-stage amine/thiol substitution yields MIC ≤2 µg/mL against resistant strains. • Process advantage: direct hydrolysis to 2-hydroxymethyl- or oxidation to 2-formyl-4(3H)-quinazolinone without isolating intermediates. Bulk stock available; reliable sourcing reduces vendor count and lead time.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12363078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-4aH-quinazolin-4-one
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=NC2=O)CCl)C=C1
InChIInChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4,6H,5H2
InChIKeyOOGHHEBZARIDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4aH-quinazolin-4-one: Reactive Building Block


2-(Chloromethyl)-4aH-quinazolin-4-one (commonly indexed as 2-(chloromethyl)quinazolin-4(3H)-one, CAS 3817-05-8) is a heterocyclic quinazolinone that carries a reactive chloromethyl group at the 2‑position. The molecule serves as a versatile intermediate in medicinal chemistry, enabling rapid diversification through nucleophilic substitution [1]. Its core structure appears in kinase inhibitors, antibacterial agents, and anti‑inflammatory leads, making it a strategic starting material for both academic and industrial research programs .

Irreplaceable Reactivity of 2-(Chloromethyl)-4aH-quinazolin-4-one


Simply substituting a 2‑methyl‑, 2‑hydroxymethyl‑, or 4‑chloro‑quinazoline for 2‑(chloromethyl)‑4aH‑quinazolin‑4‑one fails because the chloromethyl group is the essential reactivity handle that drives subsequent derivatization. The chlorine atom undergoes selective nucleophilic displacement under mild conditions, whereas the methyl analog is inert and the hydroxymethyl analog requires pre‑activation [1]. Furthermore, the quinazolin‑4‑one framework directs electronic effects that are absent in the non‑carbonyl quinazoline series, leading to different biological target engagement . This functional specificity means that analogs cannot be considered drop‑in replacements without compromising synthetic efficiency or biological outcome.

Quantitative Evidence for 2-(Chloromethyl)-4aH-quinazolin-4-one


One-Step Synthesis Outperforms Multi-Step Routes

The Li et al. (2010) one‑step procedure converts o‑anthranilic acids directly into 2‑chloromethyl‑4(3H)‑quinazolinones in 70–95% isolated yield, whereas the corresponding 2‑methyl analog requires a separate alkylation step or more forcing conditions, typically delivering lower overall yields (often 40–60% over two steps) [1]. This head‑to‑head process comparison demonstrates that the chloromethyl compound provides a shorter, higher‑yielding entry into functionalized quinazolinones.

Synthetic Chemistry Quinazolinone Synthesis Process Development

Superior Cytotoxicity in HCT-116 vs. Gefitinib

In a direct MTT assay comparison, two 4‑anilinoquinazoline derivatives bearing the 2‑chloromethyl substituent (compounds 9 and 10) exhibited IC50 values of 12.4 µM and 20 µM against HCT‑116 colorectal cancer cells, whereas the EGFR‑targeted drug gefitinib showed an IC50 of 160 µM in the same experiment [1]. The 2‑chloromethyl group is essential for this activity; the des‑chloro analogs were >10‑fold less potent.

Anticancer Agents EGFR Inhibition MTT Assay

Potent Anti-MRSA Activity vs. Gram-Positive Bacteria

In a patent describing pyrrolonaphthyridinone antibacterials, the key intermediate 2‑(chloromethyl)quinazolin‑4(3H)‑one was condensed to give final compounds that displayed minimum inhibitory concentrations (MIC) ≤ 2 µg/mL against Staphylococcus aureus, including methicillin‑resistant strains (MRSA) [1]. This is comparable to last‑line antibiotics such as vancomycin (typical MIC 0.5–2 µg/mL) and markedly lower than the MICs observed for non‑chloromethyl quinazolinone analogs (typically >16 µg/mL) reported in parallel medicinal chemistry campaigns [2].

Antibacterial Agents MRSA Minimum Inhibitory Concentration

One-Pot Access to Hydroxymethyl and Formyl Quinazolinones

The chloromethyl group can be hydrolyzed directly to the 2‑hydroxymethyl derivative or oxidized to the 2‑formyl analog in one pot, eliminating the need for separate protection/deprotection sequences [1]. By contrast, the 2‑methyl‑4(3H)‑quinazolinone requires radical bromination or transition‑metal‑catalyzed C–H activation to introduce a functionalizable handle, often with lower conversion and narrower substrate scope [2]. This single‑intermediate versatility allows parallel synthesis of diverse quinazolinone libraries from a common precursor, reducing procurement and inventory complexity.

Diversity-Oriented Synthesis Medicinal Chemistry Quinazolinone Libraries

Key Applications of 2-(Chloromethyl)-4aH-quinazolin-4-one


4-Anilinoquinazoline Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused libraries of EGFR or PI3K inhibitors can use the compound as a single, high‑yielding entry point. The one‑step synthesis and facile conversion to 4‑anilino derivatives (IC50 values as low as 3.2 µM against MDA‑MB‑468 cells, outperforming gefitinib) make it ideal for hit‑to‑lead campaigns [1].

Gram-Positive Antibiotic Lead Optimization

For groups targeting MRSA and other resistant Staphylococcus strains, the compound serves as the core scaffold for generating analogs with MIC values ≤ 2 µg/mL. Its chloromethyl handle allows late‑stage diversification with amine or thiol nucleophiles, rapidly probing structure‑activity relationships [2].

One-Pot Synthesis of Quinazolinone Aldehydes and Alcohols

Process chemists can exploit the compound’s ability to be directly hydrolyzed to 2‑hydroxymethyl‑4(3H)‑quinazolinone or oxidized to 2‑formyl‑4(3H)‑quinazolinone without isolation of intermediates. This simplifies the supply chain and reduces the number of building blocks that must be procured and inventoried [3].

Custom Derivatization and Contract Research Services

CROs and custom synthesis providers can offer the compound as a pre‑activated scaffold for client‑directed nucleophilic substitution. The high reactivity of the chloromethyl group ensures short turnaround times and high conversion rates, meeting aggressive project timelines .

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